N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide
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Overview
Description
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a chloropyridine ring, which is further connected to a cyclopropaneamidobenzamide moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. This is followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the formation of the cyclopropaneamidobenzamide moiety through amide bond formation reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amide coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloropyridine ring may also interact with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
- 4-Acetyl-2-chloropyridine
- Sulfonyl-carboximidamides
Comparison: N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide is unique due to its combination of a sulfonyl group with a chloropyridine ring and a cyclopropaneamidobenzamide moiety. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(2-chloropyridin-4-yl)sulfonyl-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-9-13(7-8-18-14)25(23,24)20-16(22)11-3-5-12(6-4-11)19-15(21)10-1-2-10/h3-10H,1-2H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEONKXPZUIGCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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